Z-Asp(osu)-ome
Overview
Description
Z-Asp(osu)-ome, also known as N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C20H24N2O8 and a molecular weight of 420.41 g/mol . It is commonly used in peptide synthesis due to its ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Asp(osu)-ome can be synthesized through the reaction of N-Cbz-L-aspartic acid 4-tert-butyl ester with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Z-Asp(osu)-ome primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester group is replaced by an amine group to form an amide bond .
Common Reagents and Conditions
Reagents: Amines, coupling agents (DCC, DIC)
Conditions: Organic solvents (dichloromethane, DMF), room temperature
Major Products
The major product formed from the reaction of this compound with amines is the corresponding amide .
Scientific Research Applications
Z-Asp(osu)-ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Mechanism of Action
The mechanism by which Z-Asp(osu)-ome exerts its effects involves the formation of a stable amide bond through nucleophilic substitution . The N-hydroxysuccinimide ester group is highly reactive towards amines, facilitating the formation of the amide bond . This reaction is crucial in peptide synthesis and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester
- N-Cbz-L-aspartic acid 4-tert-butyl ester
Uniqueness
Z-Asp(osu)-ome is unique due to its high reactivity and stability, making it an ideal reagent for peptide synthesis and bioconjugation . Its ability to form stable amide bonds under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRDCYKLERFBCM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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